molecular formula C11H11ClN2O3 B12903192 3-(2-Chlorophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one CAS No. 62482-22-8

3-(2-Chlorophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B12903192
CAS No.: 62482-22-8
M. Wt: 254.67 g/mol
InChI Key: BDHPWFMMAQYQPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorophenyl)-5-isopropoxy-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-5-isopropoxy-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2-chlorobenzohydrazide with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-5-isopropoxy-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, hydrazine derivatives, and various substituted oxadiazoles, depending on the reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-5-isopropoxy-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. For example, it can inhibit the activity of succinate dehydrogenase, leading to the disruption of the electron transport chain in mitochondria . This inhibition results in the accumulation of reactive oxygen species and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chlorophenyl)-5-isopropoxy-1,3,4-oxadiazol-2(3H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its isopropoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

CAS No.

62482-22-8

Molecular Formula

C11H11ClN2O3

Molecular Weight

254.67 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-propan-2-yloxy-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C11H11ClN2O3/c1-7(2)16-10-13-14(11(15)17-10)9-6-4-3-5-8(9)12/h3-7H,1-2H3

InChI Key

BDHPWFMMAQYQPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NN(C(=O)O1)C2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.